4-Bromo-6-(3-chlorophenyl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-chlorophenyl)pyrimidine” consists of a pyrimidine core, which is a six-membered ring with two nitrogen atoms, substituted at the 4th position by a bromine atom and at the 6th position by a 3-chlorophenyl group.Scientific Research Applications
Synthesis and Characterization :
- An improved and scalable synthesis method for pyrimidine derivatives has been developed, starting from inexpensive bulk chemicals. This method is practical, robust, and does not require chromatography for purification (Bugge et al., 2014).
- Quantum chemical methods have been employed to characterize hydrogen bonding sites in various pyrimidine compounds, which is crucial for understanding their chemical behavior and potential applications (Traoré et al., 2017).
Biological and Medicinal Applications :
- Pyrimidine derivatives have been explored for their potential as enzyme inhibitors, especially dihydrofolic reductase inhibitors. This research is significant for the development of new therapeutic agents (Baker et al., 1967).
- The design and synthesis of novel pyrimidine derivatives have shown promising results for anti-inflammatory and analgesic applications. The nature of the substituent plays a crucial role in their effectiveness (Muralidharan et al., 2019).
Chemical Reactions and Mechanisms :
- Studies have focused on the trapping of pyrimidine derivatives and understanding their reactions and mechanisms, which are vital for further chemical applications (Christophe et al., 1979).
- The development and validation of a sensitive UV-VIS spectroscopic method for estimating pyrimidine derivatives highlight the importance of analytical techniques in studying these compounds (Chaudhary et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-6-(3-chlorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZRAIKRBCGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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